2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine
Overview
Description
2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine is a chemical compound belonging to the class of isochromenes. This compound has garnered attention due to its various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine typically involves the alkylation of 3,4-dihydro-1H-isochromen-6-ol with an appropriate amine. The reaction is usually carried out in the presence of a base such as trimethylamine in a solvent like dry acetonitrile under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield the N-oxide derivative, while reduction would yield the corresponding amine.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Exhibits anti-inflammatory and antioxidant properties, making it a candidate for studying cellular processes.
Medicine: Potential neuroprotective effects suggest its use in treating neurodegenerative diseases.
Industry: Could be used in the development of new materials with specific biological activities.
Mechanism of Action
The exact mechanism of action of 2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Anti-inflammatory Pathways: Inhibits the production of pro-inflammatory cytokines.
Antioxidant Pathways: Scavenges free radicals and reduces oxidative stress.
Neuroprotective Pathways: Protects neurons from damage by modulating signaling pathways involved in cell survival.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-isochromen-6-ol: A precursor in the synthesis of 2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine.
2-(3,4-Dihydro-1H-isochromen-1-yl)-N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]acetamide: Another compound in the isochromene class with different biological activities.
Uniqueness
This compound is unique due to its combination of anti-inflammatory, antioxidant, and neuroprotective properties, which are not commonly found together in similar compounds.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-6-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-5-3-9-1-2-11-8-13-6-4-10(11)7-9/h1-2,7H,3-6,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCRULKMEYVXQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273466 | |
Record name | 3,4-Dihydro-1H-2-benzopyran-6-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933726-75-1 | |
Record name | 3,4-Dihydro-1H-2-benzopyran-6-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933726-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-1H-2-benzopyran-6-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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